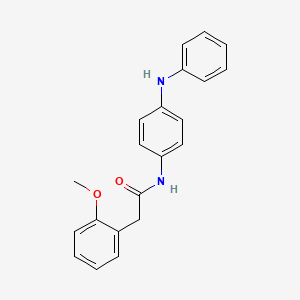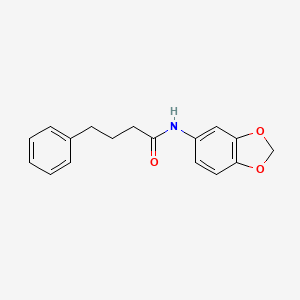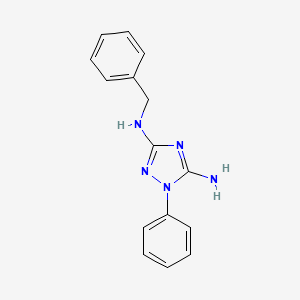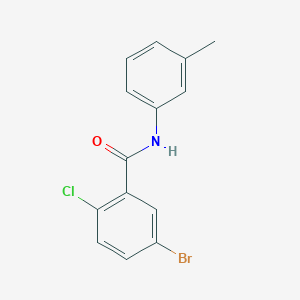![molecular formula C19H18O3 B5802572 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic effects. This compound has been found to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Applications De Recherche Scientifique
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been shown to have anti-cancer effects, particularly in breast cancer cells. Additionally, it has been studied for its potential use in treating various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Mécanisme D'action
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one interacts with the CB2 receptor, which is primarily found in immune cells and peripheral tissues. This receptor plays a crucial role in regulating inflammation and immune responses in the body. By binding to the CB2 receptor, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases. It has also been found to protect neurons from damage in models of neurodegenerative diseases. This compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Additionally, it has been found to have a neuroprotective effect in models of traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one has several advantages for use in lab experiments. It is a selective CB2 receptor agonist, which means it can specifically target this receptor without affecting other cannabinoid receptors. This specificity can help researchers to better understand the role of the CB2 receptor in various physiological processes. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects can be influenced by factors such as dose, route of administration, and duration of treatment.
Orientations Futures
There are several potential future directions for research on 4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one. One area of interest is its potential use in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its anti-cancer effects and potential use in cancer therapy. Another area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's and Huntington's disease. Finally, more research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its therapeutic potential.
Méthodes De Synthèse
4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one can be synthesized through a multi-step process using various reagents and solvents. The first step involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst. This reaction yields 2-(3-methyl-2-buten-1-yl)benzofuran-5-carbaldehyde, which is then converted to this compound through a series of reactions involving different reagents and solvents.
Propriétés
IUPAC Name |
4-methyl-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)10-11-21-17-9-8-15-14-6-4-5-7-16(14)19(20)22-18(15)13(17)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCREJZRKBSEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)



![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)

![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)

![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)